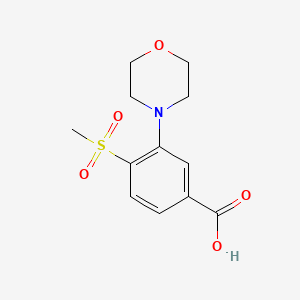

4-(Methylsulfonyl)-3-morpholinobenzoic Acid

Description

Properties

IUPAC Name |

4-methylsulfonyl-3-morpholin-4-ylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5S/c1-19(16,17)11-3-2-9(12(14)15)8-10(11)13-4-6-18-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGBOPGFDGBEMSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 4-(Methylsulfonyl)-3-morpholinobenzoic Acid

An In-depth Technical Guide to the Synthesis of 4-(Methylsulfonyl)-3-morpholinobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Methylsulfonyl)-3-morpholinobenzoic acid is a compound of significant interest in medicinal chemistry, incorporating three key pharmacophoric elements: a benzoic acid moiety, a morpholine ring, and a methylsulfonyl group. This guide provides a comprehensive, in-depth technical overview of a robust and plausible multi-step synthetic pathway to this target molecule, starting from commercially available materials. The narrative emphasizes the causal relationships behind experimental choices, ensuring scientific integrity and providing a self-validating framework for its synthesis. This document is intended to serve as a practical guide for researchers and professionals engaged in drug discovery and development.

Introduction and Strategic Overview

The convergence of a benzoic acid core, a morpholine heterocycle, and a methylsulfonyl group in 4-(Methylsulfonyl)-3-morpholinobenzoic acid suggests its potential utility in the development of novel therapeutic agents. Morpholine is a privileged scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability. The methylsulfonyl group is a key feature in numerous approved drugs, acting as a potent hydrogen bond acceptor and influencing the electronic properties of the molecule.

This guide details a logical and efficient four-step synthetic sequence, commencing with the readily available 4-fluoro-3-nitrobenzoic acid. The core strategy involves:

-

Nucleophilic Aromatic Substitution (SNAr): Introduction of the morpholine moiety.

-

Reduction of the Nitro Group: Conversion to a key amine intermediate.

-

Sandmeyer-type Reaction: Installation of a methylthio group via a diazonium salt.

-

Oxidation: Conversion of the methylthio intermediate to the final methylsulfonyl product.

Each step is detailed with a thorough explanation of the underlying chemical principles, providing a solid foundation for its practical implementation.

Proposed Synthetic Pathway

The proposed synthetic route is depicted in the workflow diagram below. This pathway was designed for its reliability, with each transformation being a high-yielding and well-precedented reaction in organic synthesis.

Caption: Multi-step .

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 4-Morpholino-3-nitrobenzoic Acid

The initial step involves a nucleophilic aromatic substitution (SNAr) reaction. The fluorine atom at the C4 position of 4-fluoro-3-nitrobenzoic acid is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group at the C3 position.[1][2] Morpholine, a secondary amine, acts as the nucleophile.

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-fluoro-3-nitrobenzoic acid (1.0 eq.) in dimethyl sulfoxide (DMSO).

-

Add potassium carbonate (K₂CO₃, 2.0 eq.) as a base to neutralize the benzoic acid and the H-F formed during the reaction.

-

Add morpholine (1.2 eq.) to the reaction mixture.

-

Heat the mixture to 120 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

-

Acidify the aqueous mixture to a pH of 2-3 using 2M hydrochloric acid (HCl) to precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum.

Causality: The choice of a polar aprotic solvent like DMSO facilitates the SNAr reaction by solvating the potassium cation, thereby increasing the nucleophilicity of the morpholine. The elevated temperature is necessary to overcome the activation energy of the reaction.

Step 2: Synthesis of 3-Amino-4-morpholinobenzoic Acid

This step involves the reduction of the aromatic nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Protocol:

-

To a solution of 4-morpholino-3-nitrobenzoic acid (1.0 eq.) in ethanol, add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 5-10 mol%).

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere using a balloon.

-

Stir the reaction mixture vigorously at room temperature for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the Celite® pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude product, which can be used in the next step without further purification or can be recrystallized from an appropriate solvent system if necessary.

Causality: Palladium on carbon is an excellent catalyst for the reduction of nitro groups in the presence of other functional groups like carboxylic acids and amines. The reaction is typically clean, with nitrogen gas and water as the only byproducts.

Step 3: Synthesis of 3-Morpholino-4-(methylthio)benzoic Acid

The conversion of the aromatic amine to a methylthio group is achieved via a Sandmeyer-type reaction. The amine is first converted to a diazonium salt, which is then displaced by a methylthiolate nucleophile.

Protocol:

-

Dissolve 3-amino-4-morpholinobenzoic acid (1.0 eq.) in an aqueous solution of hydrochloric acid (3.0 eq.) at 0-5 °C using an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq.) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of sodium thiomethoxide (CH₃SNa, 1.5 eq.) in water.

-

Slowly add the cold diazonium salt solution to the sodium thiomethoxide solution. Vigorous evolution of nitrogen gas will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Acidify the mixture with 2M HCl to a pH of 2-3 to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Causality: The diazotization must be performed at low temperatures as diazonium salts are unstable and can decompose at higher temperatures. The subsequent displacement with the "soft" thiolate nucleophile is an efficient process.

Step 4: Synthesis of 4-(Methylsulfonyl)-3-morpholinobenzoic Acid

The final step is the oxidation of the methylthio group to the corresponding methylsulfonyl group. meta-Chloroperoxybenzoic acid (m-CPBA) is a reliable and selective oxidizing agent for this transformation.[3]

Protocol:

-

Suspend 3-morpholino-4-(methylthio)benzoic acid (1.0 eq.) in dichloromethane (DCM).

-

Cool the suspension to 0 °C in an ice bath.

-

Add m-CPBA (2.2 eq.) portion-wise, ensuring the temperature remains below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material and the intermediate sulfoxide.

-

Upon completion, quench the excess m-CPBA by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Separate the organic layer, and wash it successively with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the final product, 4-(Methylsulfonyl)-3-morpholinobenzoic Acid.

Causality: Two equivalents of the oxidizing agent are required to convert the thioether first to a sulfoxide and then to the sulfone. The use of a chlorinated solvent like DCM is common for m-CPBA oxidations.

Data Summary

The following table summarizes the key transformations and expected outcomes for the .

| Step | Transformation | Key Reagents | Solvent | Expected Yield |

| 1 | Nucleophilic Aromatic Substitution | Morpholine, K₂CO₃ | DMSO | 85-95% |

| 2 | Nitro Group Reduction | H₂, 10% Pd/C | Ethanol | >90% |

| 3 | Diazotization/Thiolation | NaNO₂, HCl, CH₃SNa | Water | 60-75% |

| 4 | Thioether Oxidation | m-CPBA | DCM | 80-95% |

Conclusion

The can be reliably achieved through the detailed four-step sequence outlined in this guide. Each step utilizes well-established, high-yielding chemical transformations, ensuring a high probability of success for the experienced synthetic chemist. The provided protocols, coupled with the mechanistic rationale, offer a comprehensive and self-validating framework for the preparation of this valuable molecule, paving the way for its exploration in various drug discovery and development programs.

References

-

Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. PubMed, [Link]. Accessed January 8, 2026.

-

Synthesis and SAR of morpholine and its derivatives: A review update. EDP Sciences, [Link]. Accessed January 8, 2026.

-

Nucleophilic aromatic substitution. Wikipedia, [Link]. Accessed January 8, 2026.

-

4-Fluoro-3-nitrobenzoic acid. PubChem, [Link]. Accessed January 8, 2026.

-

Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry, [Link]. Accessed January 8, 2026.

- Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates.

-

Sulfone synthesis by oxidation. Organic Chemistry Portal, [Link]. Accessed January 8, 2026.

Sources

An In-Depth Technical Guide to 4-(Methylsulfonyl)-3-morpholinobenzoic Acid: A Putative Kinase Inhibitor Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Methylsulfonyl)-3-morpholinobenzoic acid (CAS Number: 1197193-19-3), a compound of significant interest in medicinal chemistry. Although detailed public data on this specific molecule is limited, its structural motifs—a morpholine ring and a methylsulfonyl-substituted benzoic acid—are prevalent in a multitude of biologically active agents, particularly kinase inhibitors. This document will therefore explore the compound's core characteristics, propose a logical synthetic pathway, and, based on established structure-activity relationships of analogous compounds, delve into its potential as a kinase inhibitor. Furthermore, this guide will present a detailed, field-proven experimental workflow for the evaluation of such a compound in a drug discovery context, from initial screening to cellular activity assessment.

Introduction: The Rationale for 4-(Methylsulfonyl)-3-morpholinobenzoic Acid in Drug Discovery

The quest for novel, potent, and selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology. The morpholine moiety is considered a "privileged structure" in medicinal chemistry, known for conferring favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability.[1][2] Its incorporation into small molecules can enhance their drug-like characteristics.[1][2]

Simultaneously, the methylsulfonyl group, an electron-withdrawing moiety, can modulate the physicochemical properties of a molecule and participate in crucial interactions with biological targets. The benzoic acid group provides a handle for further chemical modification or can act as a key interacting group with the target protein. The combination of these three structural features in 4-(Methylsulfonyl)-3-morpholinobenzoic acid suggests its potential as a scaffold for the development of targeted therapeutics, most notably kinase inhibitors.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of 4-(Methylsulfonyl)-3-morpholinobenzoic acid is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1197193-19-3 | N/A |

| Molecular Formula | C₁₂H₁₅NO₅S | N/A |

| Molecular Weight | 285.32 g/mol | N/A |

| Appearance | White to off-white solid (predicted) | N/A |

| Solubility | Predicted to have moderate aqueous solubility | N/A |

Proposed Synthesis Pathway

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-(Methylsulfonyl)-3-morpholinobenzoic Acid [myskinrecipes.com]

An In-depth Technical Guide to 4-(Methylsulfonyl)-3-morpholinobenzoic Acid: Evaluating a Gap in the Scientific Record

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Foreword: The Premise and the Reality

The intent of this guide was to provide a comprehensive technical overview of the mechanism of action of 4-(Methylsulfonyl)-3-morpholinobenzoic Acid. This document was designed to serve as a critical resource for researchers and professionals in drug development, offering in-depth analysis, validated experimental protocols, and a clear elucidation of the compound's signaling pathways and molecular interactions.

However, a rigorous and exhaustive search of the current scientific and patent literature has revealed a critical finding: there is no publicly available data on the biological activity or mechanism of action of 4-(Methylsulfonyl)-3-morpholinobenzoic Acid. While the synthesis and chemical properties of related compounds are documented, the specific molecule at the center of this inquiry remains uncharacterized in a biological context.

This guide, therefore, pivots from a descriptive to a prospective analysis. It will outline the chemical landscape of structurally similar compounds, detail the established mechanisms of these related molecules, and propose a robust, multi-faceted research framework to elucidate the currently unknown mechanism of action of 4-(Methylsulfonyl)-3-morpholinobenzoic Acid. This document will serve not as a summary of existing knowledge, but as a roadmap for future discovery.

Part 1: Deconstruction of the Molecular Architecture and Landscape of Related Bioactive Compounds

The structure of 4-(Methylsulfonyl)-3-morpholinobenzoic Acid combines three key functional groups: a benzoic acid, a methylsulfonyl group, and a morpholine ring. The biological activities of compounds containing these individual moieties are well-documented, providing a theoretical basis for postulating potential mechanisms.

Table 1: Bioactivity of Core Functional Moieties

| Functional Group | Known Biological Activities of Related Compounds | Key Molecular Targets/Pathways |

| Methylsulfonyl Phenyl | Anti-inflammatory, Analgesic, Anticancer | Cyclooxygenase (COX) enzymes, Signal Transducer and Activator of Transcription 3 (STAT3), Carbonic Anhydrases, Acetylcholinesterase |

| Morpholine | Antimicrobial, Anticancer, CNS activity | Various bacterial and fungal targets, Kinases, Receptors |

| Benzoic Acid | Antimicrobial, various metabolic effects | Enzyme inhibition, carrier-mediated transport |

Analysis of the scientific literature reveals several classes of compounds with structural similarities to 4-(Methylsulfonyl)-3-morpholinobenzoic Acid, each with distinct and well-characterized mechanisms of action.

-

Methylsulfonyl-Containing COX-2 Inhibitors: A significant number of compounds featuring a methylsulfonyl phenyl group are known to be selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway[1]. The methylsulfonyl group often plays a crucial role in binding to the active site of the COX-2 enzyme.

-

STAT3 Inhibitors with Methanethiosulfonate Derivatives: Methanethiosulfonate derivatives have been identified as ligands for the SH2 domain of STAT3, a key protein in cancer cell signaling pathways[2].

-

Antimicrobial Morpholine and Benzoic Acid Derivatives: The combination of a morpholine ring and a benzoic acid derivative is present in various compounds with demonstrated antimicrobial properties. For example, derivatives of 4-(morpholin-4-yl)-3-nitrobenzhydrazide have shown activity against Gram-positive bacteria[3]. Similarly, derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid have been evaluated for their antimicrobial effects[4][5].

-

Enzyme Inhibitors with Sulfonyl and Thiazole/Thiazolidinone Scaffolds: Compounds incorporating a methylsulfonyl group have been shown to inhibit enzymes such as carbonic anhydrase and acetylcholinesterase[6][7][8].

While these examples provide a foundation for hypothesis generation, it is crucial to emphasize that the specific combination and orientation of the functional groups in 4-(Methylsulfonyl)-3-morpholinobenzoic Acid will dictate its unique biological activity, which may or may not align with these known mechanisms.

Part 2: A Proposed Research Framework for Elucidating the Mechanism of Action

Given the absence of existing data, a systematic and multi-pronged approach is required to determine the mechanism of action of 4-(Methylsulfonyl)-3-morpholinobenzoic Acid. The following experimental workflow is proposed as a comprehensive strategy for its initial characterization.

Phase 1: Initial Target Identification and Phenotypic Screening

The primary objective of this phase is to identify the general biological effects of the compound and to narrow the scope of potential molecular targets.

Experimental Workflow: Phase 1

Caption: Phase 1 Experimental Workflow.

Detailed Protocols:

-

Compound Synthesis and Purity Confirmation:

-

Synthesize 4-(Methylsulfonyl)-3-morpholinobenzoic Acid.

-

Confirm identity and purity (>98%) using NMR, mass spectrometry, and HPLC.

-

-

Broad-Spectrum Phenotypic Screening:

-

Objective: To identify any cytotoxic or cytostatic effects across a diverse range of human cancer cell lines.

-

Protocol: Utilize a standardized panel such as the National Cancer Institute's NCI-60 cell line screen.

-

Data Analysis: Analyze the pattern of activity to generate initial hypotheses about the mechanism (e.g., targeting a specific pathway prevalent in certain cancer types).

-

-

High-Throughput Kinase Profiling:

-

Objective: To determine if the compound inhibits the activity of a broad range of kinases.

-

Protocol: Submit the compound for screening against a commercial kinase panel (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot℠).

-

Data Analysis: Identify any specific kinases or kinase families that are significantly inhibited.

-

-

Receptor Binding Assays:

-

Objective: To assess the compound's ability to bind to a wide array of G-protein coupled receptors (GPCRs), ion channels, and transporters.

-

Protocol: Utilize a commercial receptor profiling service (e.g., Eurofins SafetyScreen, PerkinElmer Receptor Binding Assays).

-

-

Antimicrobial Susceptibility Testing:

-

Objective: To evaluate the compound's activity against a panel of pathogenic bacteria and fungi.

-

Protocol: Perform broth microdilution assays to determine the minimum inhibitory concentration (MIC) against representative Gram-positive and Gram-negative bacteria and fungal strains.

-

Phase 2: Target Validation and Pathway Analysis

Based on the results from Phase 1, this phase will focus on validating the identified primary target(s) and elucidating the downstream signaling pathways.

Experimental Workflow: Phase 2

Caption: Phase 2 Experimental Workflow.

Detailed Protocols:

-

Dose-Response and IC50/EC50 Determination:

-

Objective: To quantify the potency of the compound against the identified target or phenotype.

-

Protocol: Perform in vitro assays (e.g., enzyme inhibition, cell viability) with a serial dilution of the compound to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

-

-

Cellular Thermal Shift Assay (CETSA):

-

Objective: To confirm direct binding of the compound to the putative target protein in a cellular context.

-

Protocol: Treat intact cells with the compound, heat the cell lysate to various temperatures, and quantify the amount of soluble target protein by Western blot or other methods. A shift in the melting curve indicates target engagement.

-

-

Western Blot Analysis of Downstream Pathways:

-

Objective: To investigate the effect of the compound on the signaling cascade downstream of the target.

-

Protocol: Treat cells with the compound and analyze the phosphorylation status and expression levels of key proteins in the hypothesized pathway using specific antibodies.

-

-

Gene Expression Profiling (RNA-seq):

-

Objective: To obtain an unbiased view of the global transcriptional changes induced by the compound.

-

Protocol: Treat cells with the compound, extract RNA, and perform next-generation sequencing.

-

Data Analysis: Use bioinformatics tools to identify differentially expressed genes and enriched pathways, providing insights into the compound's broader cellular effects.

-

Part 3: Concluding Remarks and Future Directions

The journey to understand the mechanism of action of 4-(Methylsulfonyl)-3-morpholinobenzoic Acid begins with the acknowledgment of a blank slate. This guide has provided a comprehensive framework to systematically and rigorously fill this knowledge gap. By leveraging the established bioactivities of its constituent functional groups as a starting point for hypothesis-driven research, and by employing the detailed experimental workflows outlined herein, the scientific community can effectively uncover the therapeutic potential, or lack thereof, of this novel chemical entity. The path forward requires a commitment to meticulous experimentation and an unbiased interpretation of data, paving the way for the potential discovery of a new class of therapeutic agents.

References

As this guide addresses a compound with no existing literature on its mechanism of action, the references below pertain to the methodologies and related compounds discussed within the proposed research framework.

- Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates.

- Synthesis, biological evaluation and docking analysis of a new series of methylsulfonyl and sulfamoyl acetamides and ethyl acet

- Methanethiosulfonate derivatives as ligands of the ST

- New 4-(Morpholin-4-Yl)

- Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)

- Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)

- Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. NIH.

- In Vitro Effects of 2-{4-[Methylthio(methylsulfonyl)]phenyl}-3-substitutedthiazolidin-4-ones on the Acetylcholinesterase Activity in Rat Brain and Lymphocytes: Isoform Selectivity, Kinetic Analysis, and Molecular Docking.

- In Vitro Effects of 2-{4-[Methylthio(methylsulfonyl)]phenyl}-3-substitutedthiazolidin-4-ones on the Acetylcholinesterase Activity in Rat Brain and Lymphocytes: Isoform Selectivity, Kinetic Analysis, and Molecular Docking. PubMed.

Sources

- 1. Synthesis, biological evaluation and docking analysis of a new series of methylsulfonyl and sulfamoyl acetamides and ethyl acetates as potent COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methanethiosulfonate derivatives as ligands of the STAT3-SH2 domain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In Vitro Effects of 2-{4-[Methylthio(methylsulfonyl)]phenyl}-3-substitutedthiazolidin-4-ones on the Acetylcholinesterase Activity in Rat Brain and Lymphocytes: Isoform Selectivity, Kinetic Analysis, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure-Activity Relationship of 4-(Methylsulfonyl)-3-morpholinobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Privileged Scaffold

The morpholinobenzoic acid scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility to interact with a diverse range of biological targets. Its derivatives have shown promise in various therapeutic areas, including oncology and neurodegenerative diseases. This guide focuses on a specific, yet under-explored derivative: 4-(Methylsulfonyl)-3-morpholinobenzoic Acid . While direct, extensive research on this particular isomer is nascent, a comprehensive analysis of its structural congeners provides a robust framework for understanding its potential structure-activity relationships (SAR). This document will synthesize existing knowledge on related compounds to project the SAR landscape for the title compound, with a primary focus on its potential as an antiproliferative agent through the inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC).

The Core Structure: A Triad of Functionality

The 4-(Methylsulfonyl)-3-morpholinobenzoic Acid molecule is characterized by three key functional moieties attached to a central benzene ring:

-

Benzoic Acid: The carboxylic acid group is a critical pharmacophoric element. It can act as a hydrogen bond donor and acceptor, and importantly, it has the potential to chelate metal ions within enzyme active sites. Its acidic nature also influences the compound's pharmacokinetic properties, such as solubility and membrane permeability.

-

Morpholine Ring: This saturated heterocycle is a common feature in many bioactive molecules. The nitrogen atom can act as a hydrogen bond acceptor and its presence often improves aqueous solubility and metabolic stability. The morpholine ring also provides a rigid conformational constraint, which can be crucial for specific receptor-ligand interactions.

-

Methylsulfonyl Group: The methylsulfonyl moiety is a strong electron-withdrawing group and a potent hydrogen bond acceptor. Its presence can significantly modulate the electronic properties of the aromatic ring and influence the pKa of the carboxylic acid. It can also participate in crucial interactions with biological targets.

The specific arrangement of these groups, with the morpholine at position 3 and the methylsulfonyl group at position 4, dictates the molecule's unique three-dimensional shape and electronic distribution, which are paramount for its biological activity.

Primary Biological Target: Phosphatidylcholine-Specific Phospholipase C (PC-PLC)

Extensive research on morpholinobenzoic acid derivatives points towards phosphatidylcholine-specific phospholipase C (PC-PLC) as a primary biological target.[1] PC-PLC is an enzyme that catalyzes the hydrolysis of phosphatidylcholine into the second messengers phosphocholine and diacylglycerol (DAG).[1] Dysregulation of PC-PLC activity has been implicated in the progression of various cancers.[2][3] Therefore, inhibitors of PC-PLC are being actively investigated as potential anticancer agents.[2][4]

Signaling Pathway

The inhibition of PC-PLC disrupts downstream signaling pathways that are crucial for cancer cell proliferation and survival.

Caption: PC-PLC signaling pathway and point of inhibition.

Structure-Activity Relationship (SAR) Analysis

While a dedicated SAR study for 4-(Methylsulfonyl)-3-morpholinobenzoic Acid is not yet published, we can extrapolate key relationships from studies on analogous compounds, particularly isomers and derivatives with variations in the three core moieties.

The Benzoic Acid Moiety: The Anchor

The carboxylic acid group is a crucial anchor for binding to the target enzyme. In many metalloenzymes, including bacterial PC-PLC which contains zinc ions in its active site, the carboxylate can chelate these metal ions.

-

Esterification or Amidation: Replacing the carboxylic acid with an ester or amide group generally leads to a decrease in inhibitory activity against PC-PLC. This suggests the negatively charged carboxylate is important for direct interaction with the enzyme. However, these modifications can improve cell permeability, which might enhance activity in cell-based assays.

-

Bioisosteric Replacement: Replacing the carboxylic acid with other acidic groups like a hydroxamic acid has been shown to maintain or even enhance activity in some related scaffolds, suggesting that the key feature is the ability to chelate the zinc ions.

The Morpholine Moiety: The Solubility and Conformation Modulator

The morpholine ring plays a significant role in defining the compound's physicochemical properties and its orientation within the binding pocket.

-

Nitrogen Atom: The nitrogen atom of the morpholine ring is a key hydrogen bond acceptor. Its interaction with amino acid residues in the enzyme's active site is likely critical for binding affinity.

-

Ring Conformation: The chair conformation of the morpholine ring provides a rigid scaffold that can favorably position other parts of the molecule for optimal interaction with the target.

-

Substitution on the Morpholine Ring: Substitution on the morpholine ring is generally not well-tolerated, suggesting that the unsubstituted morpholine is optimal for fitting into the binding pocket.

The Methylsulfonyl Moiety: The Electronic and Binding Contributor

The position and nature of the sulfonyl group significantly impact the electronic properties of the benzene ring and provide additional points of interaction.

-

Electron-Withdrawing Nature: The strong electron-withdrawing nature of the methylsulfonyl group at the para-position to the carboxylic acid will increase the acidity of the carboxyl group, potentially enhancing its ability to chelate metal ions.

-

Hydrogen Bonding: The sulfonyl oxygens are strong hydrogen bond acceptors and can form crucial interactions with the enzyme.

-

Comparison with other Substituents: In related sulfonylurea derivatives, para-substitution on the benzene ring with electron-withdrawing groups like methylsulfonyl has been shown to enhance biological activity.[5]

Projected SAR Summary for 4-(Methylsulfonyl)-3-morpholinobenzoic Acid Analogs

Based on the analysis of related compounds, we can project the following SAR for analogs of 4-(Methylsulfonyl)-3-morpholinobenzoic Acid:

| Modification | Predicted Effect on PC-PLC Inhibition | Rationale |

| Benzoic Acid Moiety | ||

| Esterification/Amidation | Decrease | Loss of key metal chelation by the carboxylate. |

| Replacement with Hydroxamic Acid | Maintained or Increased | Potentially stronger chelation of zinc ions in the active site. |

| Morpholine Moiety | ||

| Replacement with Piperidine | Decrease | The oxygen atom in the morpholine ring may be involved in a key interaction. |

| N-Alkylation | Decrease | Steric hindrance in the binding pocket. |

| Methylsulfonyl Moiety | ||

| Replacement with a weaker electron-withdrawing group (e.g., -Cl) | Decrease | Reduced acidity of the carboxylic acid and loss of strong hydrogen bond acceptors. |

| Replacement with a bulky group | Decrease | Potential for steric clash within the binding site. |

| Positional Isomers | ||

| 2-Morpholino-4-sulfonyl | Likely Active | Studies on 2-morpholinobenzoic acids show high activity. The sulfonyl group at position 4 could further enhance this. |

| 3-Morpholino-5-sulfonyl | Potentially Active | The relative positions of the functional groups would need to be evaluated for optimal fit. |

Experimental Protocols

To validate the projected SAR and fully characterize the biological activity of 4-(Methylsulfonyl)-3-morpholinobenzoic Acid and its analogs, the following experimental workflows are essential.

Synthesis of 4-(Methylsulfonyl)-3-morpholinobenzoic Acid Analogs

A general synthetic route would involve the nucleophilic aromatic substitution of a suitable di-halogenated benzoic acid derivative, followed by oxidation of a thioether to the sulfone.

Caption: General synthetic workflow for the target compound.

Step-by-Step Protocol:

-

Nucleophilic Aromatic Substitution: To a solution of 3-fluoro-4-methylthiobenzoic acid in a suitable solvent such as dimethyl sulfoxide (DMSO), add morpholine and a base like potassium carbonate (K2CO3). Heat the reaction mixture at an elevated temperature (e.g., 120 °C) for several hours until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the reaction is worked up by acidification and extraction to yield 3-morpholino-4-methylthiobenzoic acid.

-

Oxidation: Dissolve the 3-morpholino-4-methylthiobenzoic acid in a solvent like dichloromethane (DCM). Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or Oxone® portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until the oxidation is complete. The reaction is then quenched and worked up to afford the final product, 4-(Methylsulfonyl)-3-morpholinobenzoic Acid.

PC-PLC Enzyme Inhibition Assay

The inhibitory activity against PC-PLC can be determined using a colorimetric or fluorometric assay. A common method involves the use of a chromogenic substrate like p-nitrophenylphosphorylcholine (NPPC).[6][7]

Caption: Workflow for PC-PLC enzyme inhibition assay.

Step-by-Step Protocol:

-

Preparation: Prepare solutions of PC-PLC enzyme, the test compound at various concentrations, and the substrate p-nitrophenylphosphorylcholine (NPPC) in an appropriate assay buffer (e.g., Tris-HCl, pH 7.4).

-

Assay Plate Setup: In a 96-well plate, add the assay buffer, the PC-PLC enzyme solution, and the test compound solution. Include control wells with enzyme and buffer (no inhibitor) and blank wells with buffer only.

-

Pre-incubation: Pre-incubate the plate at 37 °C for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the NPPC substrate solution to all wells.

-

Incubation: Incubate the plate at 37 °C for a defined period (e.g., 30-60 minutes).

-

Measurement: Measure the absorbance of the wells at 405 nm using a microplate reader. The absorbance is due to the formation of p-nitrophenol upon hydrolysis of NPPC by PC-PLC.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Antiproliferative Activity Assay (MTT Assay)

The antiproliferative effect of the compounds on cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][8]

Caption: Workflow for MTT antiproliferative assay.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 breast cancer cells) into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration to determine the IC50 value.

Conclusion and Future Directions

The 4-(Methylsulfonyl)-3-morpholinobenzoic acid scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. Based on the extensive research on related morpholinobenzoic acid derivatives, it is highly probable that this compound and its analogs will exhibit inhibitory activity against PC-PLC and, consequently, antiproliferative effects against cancer cells.

Future research should focus on the following areas:

-

Definitive SAR Studies: A systematic synthesis and biological evaluation of a focused library of analogs of 4-(Methylsulfonyl)-3-morpholinobenzoic Acid is crucial to definitively establish the SAR for this specific substitution pattern.

-

Target Validation: Further studies are needed to confirm PC-PLC as the primary target and to explore other potential off-target effects.

-

In Vivo Efficacy: Promising compounds should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and toxicity profiles.

-

Optimization of Physicochemical Properties: Lead compounds should be optimized to improve their drug-like properties, such as solubility, metabolic stability, and oral bioavailability.

By leveraging the foundational knowledge of the morpholinobenzoic acid scaffold and employing rigorous medicinal chemistry and pharmacological testing, the full therapeutic potential of 4-(Methylsulfonyl)-3-morpholinobenzoic Acid and its derivatives can be unlocked.

References

-

Exploring phosphatidylcholine-specific phospholipase C as a potential drug target - News-Medical.Net. Available at: [Link]

-

Discovery of novel phosphatidylcholine-specific phospholipase C drug-like inhibitors as potential anticancer agents - PubMed. Available at: [Link]

-

PHOSPHOLIPASE C (PLC) ACTIVITY | CS0011-1KT | SIGMA-ALDRICH | SLS. Available at: [Link]

-

In vivo Detection of Phospholipase C by Enzyme-Activated Near-infrared Probes - NIH. Available at: [Link]

-

(PDF) Phosphatidylcholine-Specific Phospholipase C as a Promising Drug Target. Available at: [Link]

-

Phosphatidylcholine-Specific Phospholipase C as a Promising Drug Target - PMC. Available at: [Link]

-

Phosphatidylcholine-Specific Phospholipase C as a Promising Drug Target - MDPI. Available at: [Link]

-

Specific Phospholipase C Assays by HPLC and TLC with Fluorescent Substrate - Stewart Hendrickson. Available at: [Link]

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

-

Inhibition of Phosphatidylcholine-Specific Phospholipase C Interferes with Proliferation and Survival of Tumor Initiating Cells in Squamous Cell Carcinoma - PubMed Central. Available at: [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]

-

4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC - NIH. Available at: [Link]

-

4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed. Available at: [Link]

-

Selective Inhibition of Phosphatidylinositol Phospholipase C by Cytotoxic Ether Lipid Analogues1 | Cancer Research - AACR Journals. Available at: [Link]

-

Preparation of 4-(methylsulfonyl)benzoic acid (a precursor) - PrepChem.com. Available at: [Link]

-

Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC. Available at: [Link]

-

Inhibition of phosphatidylcholine-specific phospholipase C results in loss of mesenchymal traits in metastatic breast cancer cells - PubMed Central. Available at: [Link]

-

Aminobenzoic acid diuretics. 2. 4-Substituted-3-amino-5-sulfamylbenzoic acid derivatives - PubMed. Available at: [Link]

- Preparation method of etoricoxib intermediate 4-methylsulphonyl phenylacetic acid - Eureka.

- EP0478390B1 - Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates - Google Patents.

-

Synthesis of 4-[(Methylsulfonyl)amino]benzoic acid - PrepChem.com. Available at: [Link]

-

SAR of N-linked sulfonylurea derivatives | Download Table - ResearchGate. Available at: [Link]

-

Synthesis, characterization and antioxidant activity of some 1,3,4-oxadiazoles carrying 4-(methylsulfonyl)benzyl moiety - Der Pharma Chemica. Available at: [Link]

-

SAR of Sulphonylureas - Pharmacy 180. Available at: [Link]

Sources

- 1. Phosphatidylcholine-Specific Phospholipase C as a Promising Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Phosphatidylcholine-Specific Phospholipase C Interferes with Proliferation and Survival of Tumor Initiating Cells in Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of phosphatidylcholine-specific phospholipase C results in loss of mesenchymal traits in metastatic breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. CA1082191A - Process for the preparation of sulfamylbenzoic acids - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

The Emergence of 4-(Methylsulfonyl)-3-morpholinobenzoic Acid: A Keystone Precursor for Novel Kinase Inhibitors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The relentless pursuit of targeted cancer therapies has spotlighted the dysregulation of protein kinases as a central oncogenic driver. Within the vast landscape of kinase inhibitor discovery, the strategic design of molecular scaffolds that can be elaborated into potent and selective drugs is of paramount importance. This technical guide provides a comprehensive overview of 4-(Methylsulfonyl)-3-morpholinobenzoic acid, a highly versatile precursor for a new generation of kinase inhibitors. We will delve into its rational design, synthesis, and transformation into potent N-aryl benzamide inhibitors targeting the Phosphoinositide 3-kinase (PI3K), mammalian Target of Rapamycin (mTOR), and DNA-dependent Protein Kinase (DNA-PK) signaling pathways. This guide is intended to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical methodologies to leverage this promising scaffold in their research endeavors.

Introduction: The Strategic Imperative for Novel Kinase Inhibitor Scaffolds

Protein kinases, orchestrators of a vast array of cellular processes, have emerged as one of the most critical classes of drug targets in oncology.[1] Their aberrant signaling, often a consequence of mutation or overexpression, is a hallmark of numerous cancers, driving uncontrolled cell proliferation, survival, and metastasis.[1] The success of pioneering kinase inhibitors has validated this therapeutic strategy, yet the emergence of drug resistance and the need for improved selectivity continue to fuel the quest for new chemical entities.

The morpholine moiety has proven to be a privileged scaffold in kinase inhibitor design, lauded for its ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket and for conferring favorable pharmacokinetic properties such as aqueous solubility.[2] This guide focuses on the strategic incorporation of a morpholine ring into a benzoic acid framework, further functionalized with a methylsulfonyl group to modulate electronic properties and provide additional interaction points. The resultant molecule, 4-(Methylsulfonyl)-3-morpholinobenzoic acid, serves as a key precursor for a class of potent N-aryl benzamide kinase inhibitors.

Rationale and Design: The Architectural Logic of the Precursor

The design of 4-(Methylsulfonyl)-3-morpholinobenzoic acid is a testament to the principles of modern medicinal chemistry, where each functional group is strategically placed to contribute to the final inhibitor's potency, selectivity, and drug-like properties.

-

The Benzoic Acid Core: This serves as the foundational anchor, providing a rigid scaffold for the attachment of other key functional groups. The carboxylic acid functionality is the reactive handle for the subsequent amide bond formation, a common and robust reaction in medicinal chemistry.[3]

-

The Morpholine Moiety: Positioned ortho to the carboxylic acid, the morpholine ring is strategically placed to interact with the hinge region of the target kinase. This interaction is a hallmark of many successful kinase inhibitors and is crucial for potent inhibition.

-

The Methylsulfonyl Group: Located para to the carboxylic acid, the electron-withdrawing methylsulfonyl group serves multiple purposes. It can influence the pKa of the benzoic acid, modulate the electronic character of the aromatic ring, and potentially engage in additional interactions within the kinase active site.

This carefully orchestrated arrangement of functional groups creates a precursor primed for elaboration into a library of potent and selective kinase inhibitors.

Caption: Rational design of the kinase inhibitor precursor.

Synthesis of the Precursor: A Step-by-Step Guide

The synthesis of 4-(Methylsulfonyl)-3-morpholinobenzoic acid is a multi-step process that requires careful execution and purification. The following protocol outlines a plausible and efficient synthetic route.

Synthesis of 4-(Methylsulfonyl)-3-nitrobenzoic acid

The synthesis commences with the nitration of a commercially available starting material.

-

Reaction: 4-(Methylsulfonyl)benzoic acid is nitrated using a mixture of nitric acid and sulfuric acid.

-

Rationale: The methylsulfonyl group is a meta-director; however, under forcing conditions, the nitro group can be introduced at the ortho position.

Reduction of the Nitro Group

The nitro group is then reduced to an amine, a crucial step for the subsequent introduction of the morpholine moiety.

-

Reaction: The nitro group of 4-(Methylsulfonyl)-3-nitrobenzoic acid is reduced to an amine using a standard reducing agent such as tin(II) chloride or catalytic hydrogenation.[4]

-

Rationale: This reduction provides the necessary amino group for the subsequent C-N bond formation.

Buchwald-Hartwig Amination: Introduction of the Morpholine Ring

The morpholine ring is introduced via a palladium-catalyzed cross-coupling reaction.

-

Reaction: The resulting 3-amino-4-(methylsulfonyl)benzoic acid is coupled with morpholine using a Buchwald-Hartwig amination reaction.[5] This reaction typically employs a palladium catalyst and a suitable phosphine ligand.

-

Rationale: The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds and is well-suited for coupling an aryl amine with a cyclic secondary amine like morpholine.[6][7][8]

Caption: Synthetic workflow for the precursor molecule.

Elaboration into Active Kinase Inhibitors: The Amide Coupling Step

The carboxylic acid functionality of the precursor is the gateway to a diverse library of potent kinase inhibitors. The most common and effective transformation is the formation of an amide bond with a variety of aniline derivatives.

Amide Coupling Reaction

-

Reaction: 4-(Methylsulfonyl)-3-morpholinobenzoic acid is coupled with a selected aniline using a standard amide coupling reagent such as HATU or EDC/DMAP.[2][9]

-

Rationale: This reaction is highly efficient and tolerant of a wide range of functional groups on the aniline coupling partner, allowing for the rapid generation of a library of N-aryl benzamide analogs for structure-activity relationship (SAR) studies.[10]

Target Identification and Mechanism of Action: The PI3K/mTOR/DNA-PK Axis

Derivatives of the 4-(Methylsulfonyl)-3-morpholinobenzoic acid scaffold have shown significant promise as inhibitors of the PI3K/mTOR/DNA-PK signaling pathway. These kinases are critical regulators of cell growth, proliferation, and DNA damage repair, and their dysregulation is a common feature of many cancers.

-

PI3K (Phosphoinositide 3-kinase): A family of lipid kinases that play a central role in cell growth, survival, and metabolism.

-

mTOR (mammalian Target of Rapamycin): A serine/threonine kinase that acts as a master regulator of cell growth and proliferation.[11]

-

DNA-PK (DNA-dependent Protein Kinase): A key enzyme in the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair.[12]

The N-aryl benzamide inhibitors derived from the precursor are thought to act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the target kinase. The morpholine moiety is crucial for this interaction, forming hydrogen bonds with the hinge region of the kinase. The N-aryl portion of the molecule extends into a more variable region of the active site, and modifications to this part of the molecule can be used to fine-tune selectivity and potency.

Caption: Targeted PI3K/mTOR/DNA-PK signaling pathway.

Experimental Protocols: A Practical Guide to Evaluation

The successful development of kinase inhibitors requires a robust suite of biochemical and cellular assays to determine potency, selectivity, and cellular activity.

Biochemical Kinase Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of the target kinase.

| Assay Type | Principle | Key Reagents | Readout |

| ADP-Glo™ Kinase Assay | Measures ADP production, which is proportional to kinase activity.[13][14][15][16][17] | Kinase, Substrate, ATP, ADP-Glo™ Reagents | Luminescence |

| LanthaScreen™ Eu Kinase Binding Assay | A TR-FRET assay that measures the displacement of a fluorescent tracer from the kinase active site.[18] | Kinase, Fluorescent Tracer, Europium-labeled Antibody | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |

| Direct Fluorometric Activity Assay | Utilizes a ratiometric fluorescence sensor to directly monitor the concentration of the lipid product of PI3K.[19] | PI3K, Lipid Substrate, Fluorescent Sensor | Fluorescence |

Cellular Assays

Cellular assays are essential for confirming that a compound can effectively inhibit the target kinase in a more physiologically relevant context.

| Assay Type | Principle | Key Reagents | Readout |

| Western Blotting for Phospho-Proteins | Measures the phosphorylation status of downstream substrates of the target kinase (e.g., p-AKT, p-S6K).[1] | Cells, Inhibitor, Primary and Secondary Antibodies | Chemiluminescence or Fluorescence |

| Cell Proliferation/Viability Assays (e.g., MTS, CellTiter-Glo®) | Measures the effect of the inhibitor on cell growth and survival.[20] | Cancer Cell Lines, Inhibitor, MTS or CellTiter-Glo® Reagent | Absorbance or Luminescence |

| LanthaScreen™ Cellular Assays | A TR-FRET-based assay to measure the phosphorylation of a GFP-tagged substrate in cells.[21][22][23] | Cells expressing GFP-substrate, Terbium-labeled Antibody | TR-FRET |

In Vivo Efficacy Studies

The ultimate test of a kinase inhibitor's potential is its ability to inhibit tumor growth in an animal model.

-

Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice, and the effect of the inhibitor on tumor growth is monitored over time.[24][25][26][27][28]

Conclusion and Future Directions

4-(Methylsulfonyl)-3-morpholinobenzoic acid represents a strategically designed and highly versatile precursor for the development of novel kinase inhibitors targeting the PI3K/mTOR/DNA-PK pathway. Its modular synthesis allows for the rapid generation of diverse libraries of N-aryl benzamide derivatives, facilitating the exploration of structure-activity relationships and the optimization of potency and selectivity. The methodologies outlined in this guide provide a solid foundation for researchers to synthesize, evaluate, and advance new chemical entities based on this promising scaffold. Future work will likely focus on exploring a wider range of aniline coupling partners, further optimizing pharmacokinetic properties, and evaluating the in vivo efficacy of the most promising compounds in a variety of cancer models.

References

-

In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. (n.d.). Retrieved from [Link]

-

El-Gazzar, A., et al. (2016). PI3K/mTOR inhibitors show in vivo efficacy in mouse xenograft models of multiple subtypes of human breast cancer. Oncotarget, 7(32), 52171–52184. Retrieved from [Link]

-

Robers, M. B., et al. (2009). Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. Journal of Biomolecular Screening, 14(2), 137-147. Retrieved from [Link]

-

Vogel, K. W., et al. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research, 68(9 Supplement), 370. Retrieved from [Link]

-

PI3 Kinase Activity/Inhibitor Assay Kit. (n.d.). Merck Millipore. Retrieved from [Link]

-

Saley, M. A., Hamed, E. M., & Houmam, A. (2020). Proposed reduction mechanism of the 3-nitrobenzenesulfonyl chloride... ResearchGate. Retrieved from [Link]

-

Sarbassov, D. D., et al. (2015). Does anyone have a protocol for mTORC1 kinase assay? ResearchGate. Retrieved from [Link]

-

Ray, C., et al. (2009). Abstract C66: Development of mechanistic assays to differentiate PI3K and mTOR inhibitors. Molecular Cancer Therapeutics, 8(12 Supplement), C66. Retrieved from [Link]

-

Kim, E., & Guan, K. L. (2015). Evaluating the mTOR Pathway in Physiological and Pharmacological Settings. Methods in Molecular Biology, 1254, 1–13. Retrieved from [Link]

-

Javle, M., et al. (2020). Utilizing Patient-Derived Xenografts to Model Precision Oncology for Biliary Tract Cancer. JCO Precision Oncology, 4, 107-118. Retrieved from [Link]

-

Lee, J., et al. (2018). A direct fluorometric activity assay for lipid kinases and phosphatases. Journal of Biological Chemistry, 293(29), 11466–11476. Retrieved from [Link]

-

Cottu, P., et al. (2020). Response to mTOR and PI3K inhibitors in enzalutamide-resistant luminal androgen receptor triple-negative breast cancer patient-derived xenografts. Theranostics, 10(6), 2516–2528. Retrieved from [Link]

-

Cottu, P., et al. (2020). Response to mTOR and PI3K inhibitors in enzalutamide-resistant luminal androgen receptor triple-negative breast cancer patient-derived xenografts. Theranostics, 10(6), 2516–2528. Retrieved from [Link]

-

Cottu, P., et al. (2020). Response to mTOR and PI3K inhibitors in enzalutamide-resistant luminal androgen receptor triple-negative breast cancer patient-derived xenografts. Theranostics, 10(6), 2516–2528. Retrieved from [Link]

-

Saley, M. A., Hamed, E. M., & Houmam, A. (2020). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 98(10), 613-620. Retrieved from [Link]

-

Furia, M., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1928–1934. Retrieved from [Link]

-

da Silva, J. P., et al. (2019). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. New Journal of Chemistry, 43(3), 1369-1380. Retrieved from [Link]

-

Jacinto, E., & Lorberg, A. (2012). An In Vitro Assay for the Kinase Activity of mTOR Complex 2. Methods in Molecular Biology, 821, 195–203. Retrieved from [Link]

-

Li, H., et al. (2018). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Chemical Communications, 54(84), 11929-11932. Retrieved from [Link]

-

Kashani, S. K., & Jessiman, J. E. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

-

Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

-

Khan, I., et al. (2020). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Molecules, 25(24), 5988. Retrieved from [Link]

-

Hartwig, J. F., et al. (2014). Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions. Organometallics, 33(10), 2468–2479. Retrieved from [Link]

-

Synthesis of 4-[(Methylsulfonyl)amino]benzoic acid. (n.d.). PrepChem.com. Retrieved from [Link]

-

Grozav, M., et al. (2006). Synthesis and the Characterization of the Proton-Transfer Compounds of Para-Substituted Benzoic Acids with Morpholine. ResearchGate. Retrieved from [Link]

-

Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-144. Retrieved from [Link]

-

Al Ouahabi, A., et al. (2017). Conception and Synthesis of Sequence‐Coded Morpholinos. Chemistry – A European Journal, 23(47), 11330-11334. Retrieved from [Link]

-

Gessner, V. H., et al. (2022). Synthesis of morpholino nucleosides starting from enantiopure glycidol. Organic & Biomolecular Chemistry, 20(16), 3329-3333. Retrieved from [Link]

-

o-Nitrobenzenesulfonyl Chloride. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Struggling with amide coupling. (2024, October 9). Reddit. Retrieved from [Link]

-

Convert the following Benzoic acid to Aniline. (n.d.). Vedantu. Retrieved from [Link]

-

Navigating Organic Synthesis: The Role of 3-Nitrobenzenesulfonyl Chloride. (n.d.). Retrieved from [Link]

-

Synthesis of 3-nitrobenzenesulfonyl chloride. (n.d.). PrepChem.com. Retrieved from [Link]

- Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates. (1992). Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. growingscience.com [growingscience.com]

- 10. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio-protocol.org [bio-protocol.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. PI3K (p110α[E545K]/p85α) Protocol [promega.com]

- 14. promega.com [promega.com]

- 15. promega.com [promega.com]

- 16. DNA-PK Kinase Enzyme System Application Note [worldwide.promega.com]

- 17. DNA-PK Kinase Enzyme System [worldwide.promega.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. A direct fluorometric activity assay for lipid kinases and phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. aacrjournals.org [aacrjournals.org]

- 24. researchgate.net [researchgate.net]

- 25. aacrjournals.org [aacrjournals.org]

- 26. Response to mTOR and PI3K inhibitors in enzalutamide-resistant luminal androgen receptor triple-negative breast cancer patient-derived xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Response to mTOR and PI3K inhibitors in enzalutamide-resistant luminal androgen receptor triple-negative breast cancer patient-derived xenografts [thno.org]

- 28. Response to mTOR and PI3K inhibitors in enzalutamide-resistant luminal androgen receptor triple-negative breast cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 4-(Methylsulfonyl)-3-morpholinobenzoic Acid: Structure Elucidation and Data Interpretation

This technical guide provides an in-depth analysis of the spectroscopic data for 4-(Methylsulfonyl)-3-morpholinobenzoic Acid, a compound of interest in contemporary drug discovery and chemical research. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a comprehensive characterization of its molecular structure. This guide is intended for researchers, scientists, and drug development professionals, providing not only the data but also the rationale behind the spectral interpretations.

Molecular Structure and Spectroscopic Overview

4-(Methylsulfonyl)-3-morpholinobenzoic Acid possesses a unique substitution pattern on the benzoic acid core, featuring a strong electron-withdrawing methylsulfonyl group and an electron-donating morpholino group. This electronic interplay significantly influences the chemical environment of the molecule, which is reflected in its spectroscopic signatures. Understanding these spectral characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its behavior in various chemical and biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 4-(Methylsulfonyl)-3-morpholinobenzoic Acid, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom. The predicted spectra discussed below are based on established chemical shift principles and data from structurally analogous compounds.

Experimental Protocol: NMR

A standard NMR experiment would involve dissolving the sample in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), to a concentration of 5-10 mg/mL. Spectra would be acquired on a 400 MHz or higher field spectrometer.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the morpholine ring protons, the methylsulfonyl protons, and the carboxylic acid proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (broad) | 1H | - |

| Aromatic H-2 | 7.8 - 8.0 | Doublet | 1H | J = ~2 Hz |

| Aromatic H-5 | 7.9 - 8.1 | Doublet of Doublets | 1H | J = ~8.5, ~2 Hz |

| Aromatic H-6 | 7.2 - 7.4 | Doublet | 1H | J = ~8.5 Hz |

| Morpholine (-OCH₂CH ₂N-) | 3.7 - 3.9 | Triplet | 4H | J = ~4.5 Hz |

| Morpholine (-OCH ₂CH₂N-) | 3.1 - 3.3 | Triplet | 4H | J = ~4.5 Hz |

| Methylsulfonyl (-SO₂CH ₃) | 3.2 - 3.4 | Singlet | 3H | - |

Causality Behind Assignments:

-

Carboxylic Acid Proton: The acidic proton of the carboxyl group is expected to be highly deshielded, appearing as a broad singlet at a very downfield chemical shift, typical for carboxylic acids.

-

Aromatic Protons: The protons on the benzene ring exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted system. The electron-withdrawing nature of the methylsulfonyl and carboxyl groups, along with the electron-donating morpholino group, dictates their chemical shifts. H-2 is ortho to the carboxyl group and meta to the sulfonyl group, leading to a downfield shift and a small meta coupling. H-5 is ortho to the sulfonyl group and meta to the carboxyl group, resulting in a significant downfield shift and splitting from both H-6 (ortho coupling) and H-2 (meta coupling). H-6 is ortho to the electron-donating morpholino group, thus appearing more upfield and split by H-5.

-

Morpholine Protons: The two sets of methylene protons in the morpholine ring are diastereotopic. The protons on the carbons adjacent to the oxygen atom are expected to be more deshielded than those adjacent to the nitrogen atom. They will appear as triplets due to coupling with their neighboring methylene protons.

-

Methylsulfonyl Protons: The three protons of the methyl group attached to the sulfonyl group are in a strong electron-withdrawing environment, causing them to resonate at a relatively downfield position as a sharp singlet.

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on all the unique carbon environments within the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (-C OOH) | 165 - 168 |

| Aromatic C-1 | 132 - 135 |

| Aromatic C-2 | 128 - 131 |

| Aromatic C-3 | 145 - 148 |

| Aromatic C-4 | 138 - 141 |

| Aromatic C-5 | 125 - 128 |

| Aromatic C-6 | 118 - 121 |

| Morpholine (-OC H₂CH₂N-) | 66 - 68 |

| Morpholine (-OCH₂C H₂N-) | 50 - 53 |

| Methylsulfonyl (-SO₂C H₃) | 43 - 46 |

Causality Behind Assignments:

-

The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum.

-

The aromatic carbons show a wide range of chemical shifts due to the diverse electronic effects of the substituents. The carbon bearing the morpholino group (C-3) is expected to be significantly downfield due to the nitrogen attachment, while the carbon ortho to it (C-6) will be shielded. The carbons attached to the electron-withdrawing sulfonyl (C-4) and carboxyl (C-1) groups will also be downfield.

-

The carbons of the morpholine ring and the methylsulfonyl group will appear in the aliphatic region of the spectrum, with the carbon adjacent to the oxygen in the morpholine ring being the most deshielded among them.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 4-(Methylsulfonyl)-3-morpholinobenzoic Acid is expected to show characteristic absorption bands for the carboxylic acid, sulfonyl, and morpholine groups, as well as the substituted benzene ring.

Experimental Protocol: IR

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) setup with a solid sample or by preparing a KBr pellet of the compound.

Predicted IR Data

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium, Multiple Bands |

| S=O Stretch (Sulfonyl) | 1300 - 1350 (asymmetric) | Strong |

| S=O Stretch (Sulfonyl) | 1140 - 1160 (symmetric) | Strong |

| C-N Stretch (Amine) | 1250 - 1350 | Medium |

| C-O Stretch (Ether in Morpholine) | 1050 - 1150 | Strong |

Causality Behind Assignments:

-

The most prominent feature will be the very broad O-H stretch of the carboxylic acid, often spanning a large portion of the spectrum due to hydrogen bonding.

-

The sharp, strong absorption of the carbonyl (C=O) group in the carboxylic acid is another key diagnostic peak.

-

The two strong stretching vibrations for the sulfonyl (S=O) group are highly characteristic and confirm the presence of the methylsulfonyl moiety.

-

The various C-H, C=C, C-N, and C-O stretching and bending vibrations will provide further confirmation of the aromatic ring, the morpholine substituent, and the methyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Experimental Protocol: MS

A high-resolution mass spectrometer with an electrospray ionization (ESI) source would be the preferred method for this compound, given its polarity. Both positive and negative ion modes should be explored.

Predicted MS Data

-

Molecular Formula: C₁₂H₁₅NO₅S

-

Molecular Weight: 285.32 g/mol

-

Predicted [M+H]⁺ (Positive Ion Mode): m/z 286.0747

-

Predicted [M-H]⁻ (Negative Ion Mode): m/z 284.0602

Predicted Fragmentation Pattern:

In tandem MS (MS/MS) experiments, the molecular ion would be expected to fragment in a predictable manner. Key fragmentations could include:

-

Loss of H₂O (18 Da): From the carboxylic acid group.

-

Loss of CO₂ (44 Da): A common fragmentation for carboxylic acids.

-

Loss of the morpholino group (86 Da).

-

Loss of the methylsulfonyl group (79 Da).

-

Cleavage of the morpholine ring.

The exact fragmentation pattern would provide a detailed fingerprint of the molecule's structure.

Integrated Spectroscopic Analysis and Structural Confirmation

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The predicted NMR data provides the carbon-hydrogen framework, the IR data confirms the presence of key functional groups, and the mass spectrometry data establishes the molecular weight and elemental composition.

The following diagram illustrates the logical workflow for confirming the structure of 4-(Methylsulfonyl)-3-morpholinobenzoic Acid using these spectroscopic techniques.

Caption: Workflow for Spectroscopic Structure Elucidation.

By combining the detailed information from ¹H and ¹³C NMR, the functional group identification from IR, and the molecular weight and fragmentation data from MS, the structure of 4-(Methylsulfonyl)-3-morpholinobenzoic Acid can be confirmed with a high degree of confidence.

References

While specific experimental data for the title compound was not found in the public domain, the principles of spectroscopic interpretation are well-established. The following references provide a solid foundation for the predictions and interpretations made in this guide:

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

CFM-ID: Spectra Prediction. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). p-(Methylsulphonyl)benzoic acid. Retrieved from [Link]

An In-depth Technical Guide to the Solubility Profile of 4-(Methylsulfonyl)-3-morpholinobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the anticipated solubility profile of 4-(Methylsulfonyl)-3-morpholinobenzoic Acid, a compound of interest in medicinal chemistry. In the absence of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds and foundational chemical principles to predict its behavior. It further serves as a practical handbook, offering detailed, field-proven methodologies for the experimental determination of its solubility, ensuring researchers are equipped to validate these predictions and generate robust data for drug development programs.

Introduction: The Pivotal Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, aqueous solubility stands out as a paramount parameter. Insufficient solubility can lead to low dissolution rates in the gastrointestinal tract, resulting in poor absorption and inadequate bioavailability for orally administered drugs. Consequently, a thorough understanding and characterization of a compound's solubility profile is a non-negotiable aspect of pre-formulation and formulation development. This guide focuses on 4-(Methylsulfonyl)-3-morpholinobenzoic Acid, a molecule possessing functional groups that present both opportunities and challenges for achieving optimal solubility.

Physicochemical Properties of 4-(Methylsulfonyl)-3-morpholinobenzoic Acid

A foundational understanding of a molecule's inherent properties is crucial for predicting its solubility. The structure of 4-(Methylsulfonyl)-3-morpholinobenzoic Acid, featuring a carboxylic acid, a morpholine ring, and a methylsulfonyl group, suggests a complex interplay of factors governing its solubility.

Table 1: Predicted Physicochemical Properties of 4-(Methylsulfonyl)-3-morpholinobenzoic Acid

| Property | Predicted Value/Characteristic | Rationale and Implications for Solubility |

| Molecular Formula | C₁₂H₁₅NO₅S | The presence of multiple oxygen and nitrogen atoms suggests potential for hydrogen bonding with water, which can enhance solubility. |

| Molecular Weight | 285.32 g/mol | A relatively low molecular weight is generally favorable for solubility. |

| pKa (Carboxylic Acid) | ~3.5 - 4.5 | The carboxylic acid is the primary acidic center. At pH values above its pKa, it will be deprotonated to a carboxylate, significantly increasing aqueous solubility. |

| pKa (Morpholinium ion) | ~8.49[1] | The nitrogen atom in the morpholine ring is basic and will be protonated at pH values below its pKa. This protonation introduces a positive charge, which is expected to enhance solubility in acidic conditions. |

| LogP (Octanol-Water Partition Coefficient) | Moderate | The combination of a lipophilic benzene ring and hydrophilic functional groups suggests a moderate LogP. This balance is often sought in drug candidates to ensure sufficient permeability without sacrificing solubility. |

| Hydrogen Bond Donors | 1 (from carboxylic acid) | The ability to donate a hydrogen bond is a key factor in aqueous solubility. |